4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide
Description
4-Methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a methyl-substituted benzene ring linked via a sulfonamide group to a benzyl-piperazine moiety. This structure combines the sulfonamide pharmacophore—a hallmark of antimicrobial and enzyme-inhibitory activity—with a piperazine group, which enhances solubility and modulates receptor binding due to its basic nitrogen atoms. Piperazine-containing sulfonamides are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-methyl-N-[(4-piperazin-1-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-15-2-8-18(9-3-15)24(22,23)20-14-16-4-6-17(7-5-16)21-12-10-19-11-13-21/h2-9,19-20H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZKEZAJMFTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-(piperazin-1-yl)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Research has demonstrated that compounds similar to 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide exhibit significant antimicrobial activity against various bacterial strains. Studies have utilized microdilution and disc diffusion methods to evaluate the efficacy of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The sulfonamide group is recognized for its ability to inhibit specific enzymes, making it valuable in drug design. For instance, the inhibition of carbonic anhydrase and urease has been reported, which is relevant in treating conditions like glaucoma and urinary tract infections . The mechanism often involves competitive inhibition, where the compound mimics the substrate of the enzyme.
Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structures can exhibit anti-inflammatory effects. In vivo models have shown that these derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
Cancer Therapy
Emerging research highlights the potential of sulfonamide derivatives in oncology. Compounds related to this compound have demonstrated inhibitory effects on cancer cell proliferation and migration in various cancer types, including breast and lung cancer . The exact mechanisms involve modulation of signaling pathways critical for tumor growth.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing and characterizing several piperazine-based sulfonamides demonstrated their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine ring significantly influenced antibacterial activity .
Case Study 2: Anti-cancer Activity
In another investigation, derivatives similar to this compound were tested against human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Core Sulfonamide Variations
A. Sulfonamide-Thiazole Hybrids
- 4-Methyl-N-[4-(2-Phenyl-1,3-Thiazol-4-yl)Phenyl]Benzene-1-Sulfonamide () Structure: Replaces the piperazine-benzyl group with a thiazole ring. Synthetic Yield: Not reported, but crystallization in ethyl acetate is common for similar compounds (e.g., reports 80–90% yields for quinoline derivatives) .
B. Sulfonamide-Benzamide Analogs
- 4-Methyl-N-{4-[4-(Methylsulfonyl)-1-Piperazinyl]Phenyl}Benzamide () Structure: Benzamide replaces the sulfonamide linkage, with a methylsulfonyl-piperazine group.
C. Methoxy-Substituted Derivatives
Piperazine Modifications
A. Piperazine with Urea Linkages
Biological Activity
4-Methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide, also known by its CAS number 919087-70-0, is a sulfonamide compound with potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and analgesic properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group attached to a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of cell wall synthesis |
| Escherichia coli | Bacteriostatic effect at 31.2 μM | Inhibition of nucleic acid production |
| Candida albicans | >200 μM | Disruption of fungal cell membrane |
The compound demonstrated a bactericidal effect on Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent. Its mechanism primarily involves the inhibition of protein synthesis and disruption of cell wall integrity, which are critical for bacterial survival and replication .
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial effects, this sulfonamide has been evaluated for anti-inflammatory and analgesic activities. Studies indicate that it can reduce inflammation markers in vitro and provide pain relief in animal models.
Table 2: Anti-inflammatory Activity
| Assay Type | Result |
|---|---|
| Inhibition of COX enzymes | Moderate |
| Reduction in TNF-alpha levels | Significant |
| Pain relief in animal models | Effective |
The anti-inflammatory activity is attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Furthermore, it has shown promise in reducing tumor necrosis factor-alpha (TNF-alpha), a key cytokine involved in systemic inflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on MRSA Infection : A patient with a methicillin-resistant Staphylococcus aureus (MRSA) infection was treated with this compound as part of a combination therapy. The treatment resulted in significant clinical improvement and reduction in bacterial load.
- Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, administration of the compound led to a notable decrease in pain scores compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
